![molecular formula C25H26N6O2S B2576743 N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide CAS No. 1251575-80-0](/img/structure/B2576743.png)

N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- The compound is a synthetic organic molecule with the following properties:

- Empirical Formula: C₁₂H₁₉NO₂

- Molecular Weight: 209.28 g/mol

- SMILES string: COC1=C(OCCNCCC)C=CC=C1

- InChI: InChI=1S/C12H19NO2/c1-3-8-13-9-10-15-12-7-5-4-6-11(12)14-2/h4-7,13H,3,8-10H2,1-2H3

- InChI key: ZCDOIDIVOSTLIG-UHFFFAOYSA-N

Synthesis Analysis

- The synthetic route involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride.

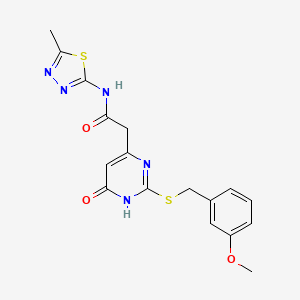

Molecular Structure Analysis

- The compound has a solid form and consists of a benzothiazole ring, an imidazole ring, and a morpholine group.

Chemical Reactions Analysis

- The compound’s chemical reactivity and potential reactions depend on its functional groups, such as the morpholine and imidazole moieties.

Physical And Chemical Properties Analysis

- The compound is a solid.

- Flash Point: Not applicable (non-flammable).

- Safety Information: Buyer should confirm product identity and purity.

Scientific Research Applications

Fluorescent Properties and Computational Studies :

- N-2-Aryl-1,2,3-Triazoles, related to the mentioned compound, have been identified as novel blue emitting fluorophores. Their photophysical properties were assessed, indicating potential applications in fluorescence studies (Padalkar et al., 2015).

Gastrokinetic Activity :

- A series of N-[(4-substituted 2-morpholinyl)methyl]benzamides, structurally related to the compound , showed potent in vivo gastric emptying activity, highlighting their potential in gastrokinetic applications (Kato et al., 1992).

Corrosion Inhibition :

- Certain imidazole derivatives, sharing structural similarities with the compound, have been studied for their corrosion inhibition efficiency on mild steel in acidic solutions. This indicates potential applications in materials science and engineering (Prashanth et al., 2021).

Antimicrobial Activity :

- Some 1,2,4-triazol-3-one derivatives, which can be structurally related to the compound, exhibited significant antimicrobial activity, suggesting potential uses in developing new antimicrobial agents (Fandaklı et al., 2012).

Antioxidant Additives for Lubricating Oils :

- Research has been conducted on heterocycles as antioxidant additives for lubricating oils, indicating the potential application of similar compounds in industrial lubrication (Habib et al., 2010).

Drug Delivery Systems for Hydrophobic Compounds :

- Studies on block copolymer micelles for the delivery of hydrophobic antitumor compounds suggest applications in enhancing the delivery of similar hydrophobic drugs (Jin et al., 2015).

Antitubercular Activity :

- A study on N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, which are structurally related, revealed excellent in vitro activity against both drug-sensitive and multi-drug-resistant Mycobacterium tuberculosis strains, suggesting potential in antitubercular therapy (Li et al., 2020).

Safety And Hazards

- No specific safety hazards are reported for this compound. However, standard laboratory safety precautions should be followed.

Future Directions

- Investigate its pharmacological properties, potential therapeutic applications, and toxicity profiles.

- Explore its interactions with biological targets.

- Assess its stability under different conditions.

Please note that this analysis is based on available information, and further research may provide additional insights. If you need more detailed information, consider consulting relevant scientific literature or experts in the field.

properties

IUPAC Name |

8-(2,4-dimethylphenyl)sulfanyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2S/c1-18-8-9-21(19(2)16-18)34-24-23-27-31(25(33)30(23)11-10-26-24)17-22(32)29-14-12-28(13-15-29)20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBVACHUFCDVCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(2,4-dimethylphenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide](/img/structure/B2576660.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide](/img/structure/B2576662.png)

![N-(4-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2576664.png)

![N-isopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2576673.png)

![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2576680.png)

![3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2576681.png)